

5-Bromo-2-(trifluoromethyl)pyridine-4-carboxylic acid molecular weight

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 5-Bromo-2-(trifluoromethyl)pyridine-4-carboxylic acid

Cat. No.: B1516980

[Get Quote](#)

An In-depth Technical Guide to **5-Bromo-2-(trifluoromethyl)pyridine-4-carboxylic acid**

Audience: Researchers, scientists, and drug development professionals.

Abstract

5-Bromo-2-(trifluoromethyl)pyridine-4-carboxylic acid is a highly functionalized heterocyclic building block of significant interest in medicinal chemistry and materials science. Its unique electronic properties, derived from the trifluoromethyl group and the pyridine ring, combined with its versatile reactive handles—a carboxylic acid and a bromine atom—make it an invaluable scaffold for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its physicochemical properties, synthesis, reactivity, and applications, with a focus on its role in the development of novel therapeutics. We offer field-proven insights into its handling and present a detailed experimental protocol for its common transformations, underscoring its utility for drug discovery professionals.

Introduction: The Strategic Value of a Fluorinated Pyridine Scaffold

The incorporation of fluorine into organic molecules is a cornerstone of modern drug design, often leading to profound improvements in metabolic stability, binding affinity, and

bioavailability. The trifluoromethyl (-CF₃) group, in particular, is a powerful modulator of a molecule's physicochemical properties due to its high electronegativity and lipophilicity. When appended to a pyridine ring, a privileged scaffold in medicinal chemistry, the resulting trifluoromethylpyridine (TFMP) moiety offers a unique combination of characteristics.^[1]

5-Bromo-2-(trifluoromethyl)pyridine-4-carboxylic acid (also known as 5-bromo-2-(trifluoromethyl)isonicotinic acid) represents a particularly strategic embodiment of this scaffold.^[2] It provides three distinct points for chemical modification: the carboxylic acid group, the bromo substituent, and the pyridine ring itself. This trifecta of reactivity allows for the systematic and diverse elaboration of the core structure, enabling chemists to explore vast chemical space in the pursuit of novel bioactive compounds. This guide serves as a technical primer for researchers aiming to leverage the unique potential of this versatile intermediate.

Physicochemical and Spectroscopic Data

A thorough understanding of a compound's physical properties is fundamental to its successful application in synthesis. The key characteristics of **5-Bromo-2-(trifluoromethyl)pyridine-4-carboxylic acid** are summarized below.

Property	Value	Source(s)
Molecular Weight	270.01 g/mol	^[3] ^[4]
Molecular Formula	C ₇ H ₃ BrF ₃ NO ₂	^[3] ^[5]
CAS Number	749875-16-9	^[2] ^[3] ^[5]
Melting Point	215-218 °C	^[3]
Appearance	Solid	^[6]
Density	1.863 g/cm ³	^[5]
Boiling Point	371.6 °C at 760 mmHg	^[5]
Solubility	Slightly soluble in water, soluble in organic solvents. ^[7]	^[7]
SMILES	OC(=O)c1cc(ncc1Br)C(F)(F)F	^[5]

Synthesis, Reactivity, and Mechanistic Rationale

The utility of this compound stems from its predictable and versatile reactivity at two primary sites: the carboxylic acid at the C4 position and the bromine atom at the C5 position.

Synthesis of the Core Scaffold

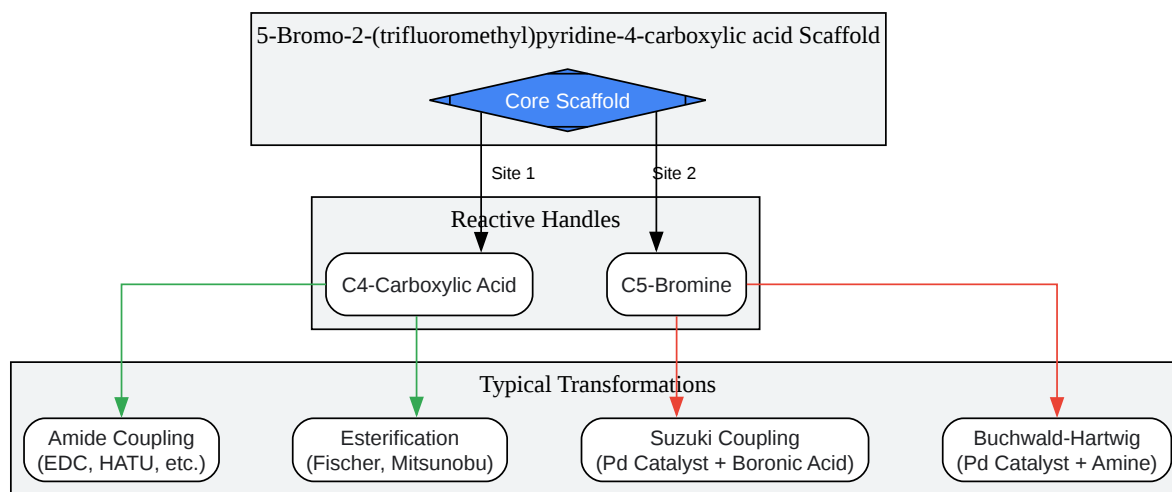
While multiple proprietary methods exist, a common academic approach to creating the substituted pyridine core involves the regioselective functionalization of a simpler pyridine precursor. For instance, a related precursor, 5-Bromo-2-(trifluoromethyl)pyridine, can undergo regioselective C-4 deprotonation using a strong base like lithium diisopropylamide (LDA), followed by quenching the resulting organolithium intermediate with solid carbon dioxide (dry ice) to install the carboxylic acid group.^[6]

Causality of Reagent Choice:

- **LDA:** A strong, non-nucleophilic base is required to deprotonate the C4 position, which is activated by the electron-withdrawing trifluoromethyl group at C2 and the pyridine nitrogen. Weaker bases would be ineffective.
- **Carbon Dioxide:** Serves as an efficient electrophile to carboxylate the C4 anion, forming the desired carboxylic acid upon acidic workup.

Key Reactive Sites for Derivatization

The true power of this molecule lies in its capacity as a versatile scaffold. The diagram below illustrates the two primary handles for chemical elaboration.



[Click to download full resolution via product page](#)

Caption: Primary reactive sites and common synthetic transformations.

- The Carboxylic Acid (C4): This group is the primary site for building out molecular complexity, most commonly through amide bond formation. This allows for the introduction of a vast array of amine-containing fragments, which is a foundational strategy in drug discovery for modulating target interactions and physicochemical properties.
- The Bromine Atom (C5): The bromo substituent is an ideal handle for palladium-catalyzed cross-coupling reactions. Suzuki, Stille, Sonogashira, and Buchwald-Hartwig aminations can be employed to introduce new aryl, heteroaryl, alkyl, or amino groups at this position, dramatically altering the steric and electronic profile of the molecule.

Applications in Drug Discovery

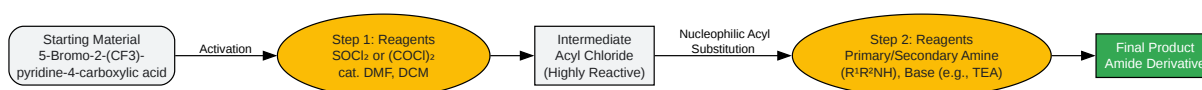
This scaffold is a recurring motif in modern pharmaceutical research, serving as a key intermediate in the synthesis of inhibitors and modulators for various biological targets.^{[2][7]}

- **Enzyme Inhibitors:** It has been incorporated into the synthesis of novel imidazopyrimidines designed as inhibitors of Embryonic Ectoderm Development (EED), a component of the Polycomb Repressive Complex 2 (PRC2) implicated in certain cancers.[2] It is also a precursor for pyrazolopyrimidine derivatives that act as MALT1 inhibitors, which are being investigated for treating lymphomas.[2]
- **Ion Channel Modulators:** The scaffold is used in the preparation of (hetero)aromatic carboxamides that modulate sodium channels, a critical target class for treating pain and neurological disorders.[2]
- **Receptor Antagonists:** It has been used in the development of benzenesulfonylamide derivatives that function as antagonists for the Gonadotropin-releasing hormone (GnRH) receptor.[8]
- **CETP Inhibitors:** The compound is a building block for tetrahydropyrrolooxazolidinones, which have been investigated as inhibitors of the Cholesteryl Ester Transfer Protein (CETP), a target for managing cholesterol levels.[2]

Experimental Protocol: Amide Coupling via Acyl Chloride

This protocol details a robust and reliable method for converting the carboxylic acid into an amide, a cornerstone transformation for this molecule. This two-step process proceeds through a highly reactive acyl chloride intermediate.

Self-Validation: The success of each step is validated by thin-layer chromatography (TLC), and the final product's identity and purity are confirmed by analytical characterization (e.g., LC-MS, NMR).



[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of an amide derivative.

Step 1: Formation of the Acyl Chloride Intermediate

- Inert Atmosphere: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and reflux condenser, add **5-Bromo-2-(trifluoromethyl)pyridine-4-carboxylic acid** (1.0 eq).
- Solvent: Suspend the starting material in an anhydrous solvent such as dichloromethane (DCM) or toluene.
- Activation: Add thionyl chloride (SOCl_2 , ~2.0 eq) or oxalyl chloride ($(\text{COCl})_2$, ~1.5 eq) dropwise at 0 °C. If using oxalyl chloride, add a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops).
 - Causality: Thionyl chloride and oxalyl chloride are excellent reagents for converting carboxylic acids to highly reactive acyl chlorides. The reaction with oxalyl chloride is catalyzed by DMF via the formation of the Vilsmeier reagent.
- Reaction: Allow the mixture to warm to room temperature and then heat to reflux for 1-3 hours, or until the reaction is complete as monitored by TLC (a new, less polar spot should appear for the acyl chloride, though it is often not isolated).
- Isolation: Remove the excess solvent and reagent in vacuo. The resulting crude acyl chloride is typically used immediately in the next step without further purification.

Step 2: Amide Bond Formation

- Dissolution: Dissolve the crude acyl chloride from Step 1 in anhydrous DCM.
- Amine Addition: To this solution, add a primary or secondary amine ($\text{R}^1\text{R}^2\text{NH}$, ~1.2 eq) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (~2.0-3.0 eq) at 0 °C.
 - Causality: The amine acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. The base is crucial to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.

- **Reaction:** Stir the reaction at room temperature for 2-16 hours. Monitor progress by TLC until the acyl chloride is consumed.
- **Workup:** Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
- **Purification:** Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude product can then be purified by flash column chromatography (typically using a hexane/ethyl acetate gradient) or recrystallization to yield the pure amide derivative.

Safety and Handling

As a laboratory chemical, **5-Bromo-2-(trifluoromethyl)pyridine-4-carboxylic acid** must be handled with appropriate precautions.

- **Hazard Classification:** It is classified as an irritant.[3] The Globally Harmonized System (GHS) classifications indicate it causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[4] Some data also suggest it may be harmful if swallowed (H302).[4]
- **Personal Protective Equipment (PPE):** Always handle this compound in a well-ventilated fume hood while wearing safety glasses, a lab coat, and chemical-resistant gloves.
- **Storage:** Store in a cool, dry place away from strong oxidizing agents, with the container tightly sealed to prevent moisture absorption.[2][7] Recommended storage is at 2-8 °C.[2][8]

Conclusion

5-Bromo-2-(trifluoromethyl)pyridine-4-carboxylic acid is more than just a chemical intermediate; it is a powerful platform for innovation in drug discovery and materials science. Its well-defined reactive handles allow for predictable and versatile synthetic transformations, enabling the creation of diverse and complex molecular libraries. The insights and protocols provided in this guide are intended to empower researchers to fully exploit the synthetic potential of this valuable building block, paving the way for the next generation of advanced chemical entities.

References

- Frontier Specialty Chemicals. **5-Bromo-2-(trifluoromethyl)pyridine-4-carboxylic acid**. [Link]
- Chemical-Suppliers.com. 4-Pyridinecarboxylic acid, 5-bromo-2-(trifluoromethyl)-. [Link]
- PubChem. **5-Bromo-2-(trifluoromethyl)pyridine-4-carboxylic acid**. [Link]
- Frontier Specialty Chemicals.
- NCBI. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-Bromo-2-(trifluoromethyl)pyridine-4-carboxylic acid | [frontierspecialtychemicals.com]
- 3. matrixscientific.com [matrixscientific.com]
- 4. 5-Bromo-2-(trifluoromethyl)pyridine-4-carboxylic acid | C₇H₃BrF₃NO₂ | CID 28306936 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Pyridinecarboxylic acid, 5-bromo-2-(trifluoromethyl)- | CAS 749875-16-9 | Chemical-Suppliers [chemical-suppliers.eu]
- 6. 5-ブromo-2-(トリフルオロメチル)ピリジン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 7. 5-Bromo-2-(trifluoromethyl)pyridine-4-carboxylic acid, 95%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 8. frontierspecialtychemicals.com [frontierspecialtychemicals.com]
- To cite this document: BenchChem. [5-Bromo-2-(trifluoromethyl)pyridine-4-carboxylic acid molecular weight]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1516980#5-bromo-2-trifluoromethyl-pyridine-4-carboxylic-acid-molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com